molecular formula C18H20F2N2 B8682487 1-[2,2-Bis(4-fluorophenyl)ethyl]piperazine CAS No. 111448-39-6

1-[2,2-Bis(4-fluorophenyl)ethyl]piperazine

Cat. No. B8682487
M. Wt: 302.4 g/mol
InChI Key: LKFQFYLITOQHED-UHFFFAOYSA-N
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Patent
US04918073

Procedure details

35.1 g of 1-benzyl-4-[2,2-bis(4-fluorophenyl)ethyl]-piperazine hydrochloride were hydrogenated in 1,400 ml of methanol on 8 g of palladium-on-charcoal (10%) at room temperature for 1 hour. The catalyst was filtered off with suction, the solvent was evaporated off, the residue was dissolved in 200 ml of water, the pH was brought to 10 with 2N NaOH, the solution was extracted several times with methylene chloride and the extracts were dried and concentrated.
Name
1-benzyl-4-[2,2-bis(4-fluorophenyl)ethyl]-piperazine hydrochloride
Quantity
35.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C([N:9]1[CH2:14][CH2:13][N:12]([CH2:15][CH:16]([C:24]2[CH:29]=[CH:28][C:27]([F:30])=[CH:26][CH:25]=2)[C:17]2[CH:22]=[CH:21][C:20]([F:23])=[CH:19][CH:18]=2)[CH2:11][CH2:10]1)C1C=CC=CC=1>CO.[Pd]>[F:30][C:27]1[CH:26]=[CH:25][C:24]([CH:16]([C:17]2[CH:18]=[CH:19][C:20]([F:23])=[CH:21][CH:22]=2)[CH2:15][N:12]2[CH2:11][CH2:10][NH:9][CH2:14][CH2:13]2)=[CH:29][CH:28]=1 |f:0.1|

Inputs

Step One
Name
1-benzyl-4-[2,2-bis(4-fluorophenyl)ethyl]-piperazine hydrochloride
Quantity
35.1 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N1CCN(CC1)CC(C1=CC=C(C=C1)F)C1=CC=C(C=C1)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
8 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off with suction
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 200 ml of water
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted several times with methylene chloride
CUSTOM
Type
CUSTOM
Details
the extracts were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)C(CN1CCNCC1)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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